Tert-butyl 2-(4,5-dibromo-1H-imidazol-2-YL)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(4,5-dibromo-1H-imidazol-2-YL)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features bromine atoms at the 4 and 5 positions of the imidazole ring, which can influence its reactivity and applications.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 4,5-dibromo-1H-imidazole with tert-butyl pyrrolidine-1-carboxylate in the presence of a suitable coupling agent, such as a carbodiimide, under mild conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized conditions to ensure high yield and purity, often using continuous flow reactors or large-scale batch processes.
Types of Reactions:
Oxidation: The bromine atoms can be oxidized to form corresponding hydroxyl groups.
Reduction: Reduction reactions can be performed to remove the bromine atoms, yielding a less halogenated derivative.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like zinc or iron can be used.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base, can be used for substitution reactions.
Major Products Formed:
Oxidation Products: 4,5-dibromo-1H-imidazole-2-ol derivatives.
Reduction Products: 4,5-dibromo-1H-imidazole derivatives with fewer or no bromine atoms.
Substitution Products: Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: Imidazole derivatives are known for their biological activity, and this compound can be used in the study of enzyme inhibition or as a probe in biological systems. Medicine: Imidazole derivatives have been explored for their potential therapeutic properties, including antibacterial, antifungal, and anticancer activities. Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Tert-butyl 2-(4,5-dibromo-1H-imidazol-2-YL)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate: Lacks the bromine atoms, leading to different reactivity and biological activity.
Tert-butyl 2-(4,5-dichloro-1H-imidazol-2-YL)pyrrolidine-1-carboxylate: Similar structure but with chlorine atoms instead of bromine, affecting its properties.
Uniqueness: The presence of bromine atoms in Tert-butyl 2-(4,5-dibromo-1H-imidazol-2-YL)pyrrolidine-1-carboxylate
Properties
IUPAC Name |
tert-butyl 2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Br2N3O2/c1-12(2,3)19-11(18)17-6-4-5-7(17)10-15-8(13)9(14)16-10/h7H,4-6H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPRRUIFFXCQAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC(=C(N2)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Br2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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